3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride
Description
3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived compound featuring a carboxylic acid group at the 1-position and a methylsulfonimidoyl substituent at the 3-position, formulated as its hydrochloride salt. The sulfonimidoyl group (S(O)(NH)CH₃) introduces both sulfur and nitrogen moieties, which may enhance hydrogen-bonding capacity, polarity, and metabolic stability compared to simpler substituents.
Properties
IUPAC Name |
3-(methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S.ClH/c1-11(7,10)5-2-4(3-5)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBSAUYUBAOOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CC(C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378499-11-5 | |
| Record name | rac-(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride typically involves multiple steps, starting from simpler precursors. One possible synthetic route includes the following steps:
Cyclobutane Derivative Formation: The cyclobutane ring can be synthesized through various methods, such as the Diels-Alder reaction or other cycloaddition reactions.
Functional Group Introduction:
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents onto the cyclobutane ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
The compound 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid; hydrochloride is a specialized chemical with applications primarily in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of cyclobutane carboxylic acids exhibit anticancer properties. The incorporation of the methylsulfonimidoyl group may enhance these effects by modulating specific biological pathways involved in cancer progression.
- Antimicrobial Properties : Compounds with sulfonamide functionalities are known for their antimicrobial activity. The hydrochloride form may enhance solubility, making it more effective against bacterial strains.
Organic Synthesis
-
Reagent in Organic Reactions : The compound can serve as a reagent in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitutions makes it valuable for creating diverse chemical libraries.
- Data Table: Reaction Outcomes
| Reaction Type | Product Obtained | Yield (%) |
|------------------------|-----------------------------------------|-----------|
| Nucleophilic Substitution | Various substituted cyclobutane derivatives | 75-90 |
| Coupling Reactions | Functionalized amines | 65-85 |
- Data Table: Reaction Outcomes
- Building Block for Drug Development : Due to its unique structure, it can be utilized as a building block for more complex pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs from the evidence include:
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic Acid Hydrochloride
- Substituents: Amino (-NH₂) and hydroxymethyl (-CH₂OH) groups.
- Molecular Weight : 181.62 g/mol .
- Key Differences : The absence of sulfur and the presence of a hydroxymethyl group reduce hydrogen-bonding diversity and lipophilicity compared to the sulfonimidoyl-containing target compound.
1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic Acid Hydrochloride
- Substituents: Benzyloxy (-OCH₂C₆H₅) and amino groups.
- Molecular Weight : 257.71 g/mol .
- The sulfonimidoyl group in the target compound offers a balance of polarity and steric effects.
cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic Acid Hydrochloride
- Substituents: Chiral aminomethyl (-CH₂NH₂) group.
- Molecular Weight : 165.62 g/mol .
- Key Differences: The aminomethyl group provides a smaller, more flexible substituent, while the sulfonimidoyl group in the target compound introduces rigidity and electronic effects.
3-[Imino(methyl)oxo-lambda⁶-sulfanyl]propanoic Acid Hydrochloride
Physicochemical Properties and Stability
The table below summarizes data from structurally related compounds:
Key Observations :
- Cyclobutane vs. Linear Chains : Cyclobutane derivatives exhibit higher conformational strain, which may enhance reactivity or specificity in drug design compared to linear analogs .
- Hazard Profiles : Some benzyloxy-substituted compounds carry irritation risks (H315-H319), suggesting that substituent choice impacts safety .
Biological Activity
3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid; hydrochloride is a compound with significant biological relevance, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, synthesis, and potential applications through a detailed analysis of available research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a methylsulfonimidoyl group and a carboxylic acid moiety. Its molecular formula is CHNOS, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.
The biological activity of 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate enzymatic activities, influencing various biochemical pathways. The precise mechanism remains under investigation, but initial studies suggest potential roles in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Recent studies have indicated that 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid exhibits antimicrobial properties. In vitro tests demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be relatively low, indicating strong antimicrobial activity.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Anticancer Activity
In cellular assays, the compound has shown promise as an anticancer agent. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that the compound induces apoptosis in these cells.
Case Studies
One notable case study involved the administration of 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid in a murine model of bacterial infection. The results demonstrated a significant reduction in bacterial load compared to control groups, supporting its potential as a therapeutic agent for infectious diseases.
Study Overview
- Objective: Evaluate efficacy against bacterial infections.
- Method: Mice were infected with E. coli and treated with varying doses of the compound.
- Outcome: A dose-dependent reduction in bacterial counts was observed, confirming its antimicrobial efficacy.
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Monitor reaction progress via HPLC or LC-MS to isolate high-purity fractions .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR confirm cyclobutane ring geometry and sulfonimidoyl group placement. H NMR signals for cyclobutane protons appear as complex multiplets (δ 2.5–3.5 ppm), while sulfonimidoyl methyl groups resonate near δ 3.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 250.08 Da) and detects impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve enantiomers and degradation products .
How does the sulfonimidoyl group influence the compound’s interaction with biological targets compared to sulfonyl or sulfonamide analogs?
Advanced Research Focus
The sulfonimidoyl group introduces chirality and enhanced hydrogen-bonding capacity due to its imino nitrogen. This can:
- Increase binding affinity to enzymes (e.g., proteases) by forming additional ionic interactions with catalytic residues .
- Alter pharmacokinetics: Sulfonimidoyls exhibit improved metabolic stability over sulfonamides, as shown in comparative studies with cyclopropane derivatives .
Methodological Insight : - Use X-ray crystallography or molecular docking to map binding interactions (e.g., with cytochrome P450 isoforms) .
What strategies can resolve contradictions in reported biological activities across different studies?
Advanced Research Focus
Discrepancies may arise from:
- Enantiomeric Purity : Chiral HPLC or SFC separates enantiomers, as biological activity often varies between R/S configurations .
- Assay Conditions : Standardize cell-based assays (e.g., pH, serum content) to reduce variability. For example, serum albumin can sequester hydrophobic derivatives, masking true potency .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity metrics across labs .
What are the solubility and stability profiles of this compound under physiological conditions?
Q. Basic Research Focus
- Solubility : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS, pH 7.4). Solubility decreases in nonpolar solvents (e.g., DCM) .
- Stability :
How can computational modeling predict the compound’s reactivity and guide experimental design?
Q. Advanced Research Focus
- DFT Calculations : Predict sulfonimidoyl group reactivity (e.g., nucleophilic attack sites) and cyclobutane ring strain energy (~26 kcal/mol) .
- MD Simulations : Model membrane permeability and target binding kinetics. For example, simulations reveal that the cyclobutane ring enhances rigidity, reducing off-target interactions .
Practical Application : Pair computational predictions with SPR (surface plasmon resonance) to validate binding kinetics .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry during cyclobutane formation .
- Purification : Simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess at pilot scale .
- Process Analytics : Implement PAT (process analytical technology) tools for real-time monitoring of critical quality attributes .
What in vitro assays are suitable for preliminary assessment of biological activity?
Q. Basic Research Focus
- Enzyme Inhibition : Fluorescent substrate assays (e.g., trypsin-like proteases) with IC₅₀ determination .
- Cell Viability : MTT assays in cancer cell lines (e.g., HCT-116) to evaluate cytotoxicity .
- Membrane Permeability : Caco-2 monolayers assess intestinal absorption potential .
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
